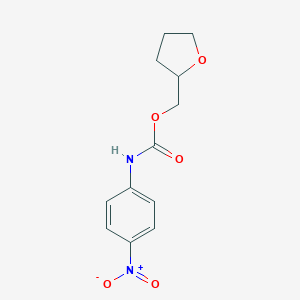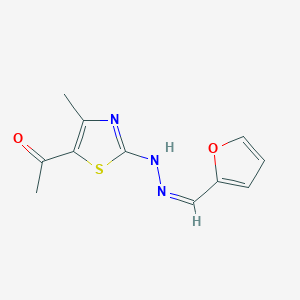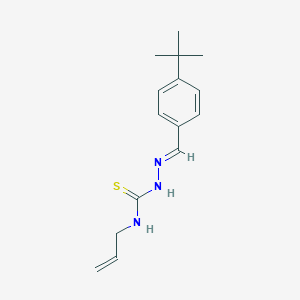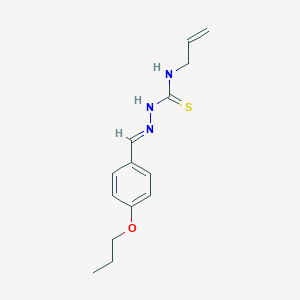
Tetrahydrofuran-2-ylmethyl (4-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrofuran-2-ylmethyl (4-nitrophenyl)carbamate, commonly known as TFMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMK is a versatile compound that can be synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
TFMK acts as a protease inhibitor by binding to the active site of the protease enzyme and preventing its activity. Proteases are enzymes that cleave peptide bonds in proteins, and their activity is essential for many biological processes. By inhibiting protease activity, TFMK can disrupt these processes and potentially be used as a therapeutic agent.
Biochemical and Physiological Effects:
TFMK has been shown to exhibit antitumor and antimicrobial activities in vitro. In addition, TFMK has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. These proteases play important roles in various biological processes, such as blood clotting, inflammation, and digestion. Therefore, TFMK may have potential therapeutic applications in these areas.
実験室実験の利点と制限
TFMK has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, TFMK also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
将来の方向性
There are several future directions for TFMK research, including the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its interactions with other compounds and biological systems. In addition, TFMK may have potential applications in materials science, such as the synthesis of novel polymers and materials. Overall, TFMK is a promising compound that has the potential to make significant contributions to various fields of scientific research.
合成法
TFMK can be synthesized using several methods, including the reaction of 4-nitrophenyl isocyanate with tetrahydrofuran-2-ylmethanol in the presence of a base, such as triethylamine. The reaction proceeds via the formation of a carbamate intermediate, which is then converted to TFMK upon heating. Another method involves the reaction of 4-nitrophenyl isocyanate with tetrahydrofuran-2-ylmethanol in the presence of a Lewis acid catalyst, such as zinc chloride. This method results in higher yields of TFMK and shorter reaction times.
科学的研究の応用
TFMK has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, TFMK has been shown to exhibit antitumor and antimicrobial activities. In biochemistry, TFMK has been used as a protease inhibitor to study the role of proteases in various biological processes. In materials science, TFMK has been used as a building block for the synthesis of novel polymers and materials.
特性
製品名 |
Tetrahydrofuran-2-ylmethyl (4-nitrophenyl)carbamate |
|---|---|
分子式 |
C12H14N2O5 |
分子量 |
266.25 g/mol |
IUPAC名 |
oxolan-2-ylmethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O5/c15-12(19-8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h3-6,11H,1-2,7-8H2,(H,13,15) |
InChIキー |
REKFWYMOEPCWKP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1CC(OC1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)

![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)


![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)


![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)